5-PHENYLBICYCLO[1.1.1]PENTAN-5-OL
Description
Structure
3D Structure
Properties
CAS No. |
17684-73-0 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-phenylbicyclo[1.1.1]pentan-2-ol |
InChI |
InChI=1S/C11H12O/c12-11(9-6-10(11)7-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2 |
InChI Key |
AITFJORBIAUXDI-UHFFFAOYSA-N |
SMILES |
C1C2CC1C2(C3=CC=CC=C3)O |
Canonical SMILES |
C1C2CC1C2(C3=CC=CC=C3)O |
Other CAS No. |
17684-73-0 |
Synonyms |
5-phenylbicyclo[1.1.1]pentan-5-ol |
Origin of Product |
United States |
Synthetic Methodologies for 5 Phenylbicyclo 1.1.1 Pentan 5 Ol and Substituted Bicyclo 1.1.1 Pentanes
Approaches from [1.1.1]Propellane ([1.1.1]P)
The reactivity of [1.1.1]propellane is dominated by the cleavage of its weak central carbon-carbon bond, which can proceed through radical, anionic, or transition metal-catalyzed pathways. ccspublishing.org.cnnih.govacs.orgbris.ac.ukrsc.org This reactivity provides a versatile entry into a wide array of functionalized BCPs.
Radical Addition Pathways and Functionalization
Radical additions to [1.1.1]propellane are more common than anionic additions because radicals react more readily with the propellane cage. acs.org This is attributed to the smaller increase in electron density that the cage must accommodate during radical ring-opening compared to the less favorable anionic addition. acs.org Consequently, numerous strategies have been developed to generate various carbon- and heteroatom-centered radicals that efficiently react with propellane. acs.org
Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. nih.govccspublishing.org.cn For instance, the photoredox-catalyzed atom transfer radical addition (ATRA) of alkyl and (hetero)aryl halides to [1.1.1]propellane allows for the synthesis of highly functionalized BCPs. nih.gov This approach has been used to create α-quaternary BCPs through a dual photoredox and hydrogen atom transfer (HAT) catalysis system. nih.gov Another strategy involves a three-component radical cross-coupling of carboxylic acids, alkynes, and [1.1.1]propellane using both photoredox and copper catalysis to yield alkyl-alkynyl-substituted BCPs. chemistryviews.org
Metal-free conditions have also been successfully employed. For example, a radical exchange strategy using xanthate derivatives and a radical initiator like dilauroyl peroxide (DLP) enables the synthesis of functionalized BCPs with broad substrate scope. ccspublishing.org.cn Additionally, some heteroatom-halide bonds, such as those in sulfonyl iodides and bromides, are reactive enough to add to [1.1.1]propellane without the need for an initiator or catalyst. nih.govacs.org
A notable multicomponent approach involves the reaction of radicals derived from carboxylic acids or organohalides with [1.1.1]propellane, followed by borylation to produce synthetically versatile BCP boronates. nih.gov This transition-metal-free method leverages the favorable reactivity between the resulting BCP radical and a boron source. nih.gov
| Radical Precursor | Catalyst/Initiator | Functionalization | Key Features |
| Alkyl/Aryl Halides | Photoredox Catalyst | C-C bond formation | Mild conditions, high functional group tolerance |
| Carboxylic Acids | Photoredox/Copper Catalysis | Alkyl-alkynyl substitution | Three-component reaction, good yields |
| Xanthate Derivatives | Dilauroyl Peroxide (DLP) | C-C bond formation with xanthate moiety | Metal-free, broad scope |
| Sulfonyl Halides | None | Sulfonyl-halide substitution | Rapid reaction, excellent yields |
| Carboxylic Acids/Organohalides | None (with borylation) | Borylation | Transition-metal-free, multicomponent |
Anionic and Nucleophilic Addition Reactions
Anionic additions to [1.1.1]propellane provide another key route to BCPs, often involving the addition of carbon- or heteroatom-centered anions. acs.org These reactions typically require highly reactive organometallic reagents and can necessitate harsh conditions, such as elevated temperatures. chemrxiv.orgacs.org For example, the addition of aryl Grignard reagents may require heating in a sealed tube. acs.org
Organolithium reagents are commonly used. The synthesis of [1.1.1]propellane itself often requires two equivalents of an alkyl- or aryllithium reagent. nih.gov The subsequent addition of organolithiums or other strong nucleophiles to the propellane opens the central bond, forming a bicyclo[1.1.1]pentyl anion that can be trapped by an electrophile. thieme-connect.de For example, 2-azaallyl anions, generated in situ from N-benzyl ketimines, react with [1.1.1]propellane at room temperature to form benzylamine-substituted BCPs. acs.orgresearchgate.net This method can be extended to synthesize versatile BCP boronic esters by trapping the intermediate carbanion with an appropriate boron source. acs.org
The addition of "turbo" amides (R₂NMgCl·LiCl) to [1.1.1]propellane under heating has been shown to be a scalable and practical synthesis of valuable BCP-amine building blocks. nih.govchemrxiv.org Computational studies have supported a two-electron pathway for the addition of 2-aryl-1,3-dithiyl anions to [1.1.1]propellane, highlighting that these anions are competent nucleophiles for this transformation. nih.gov
| Nucleophile | Reagent/Conditions | Product Type |
| Organolithiums | Varies | Functionalized BCPs |
| Aryl Grignards | Heat | Aryl-substituted BCPs |
| 2-Azaallyl anions | Room Temperature | Benzylamine-substituted BCPs |
| "Turbo" amides | Heat | Amino-substituted BCPs |
| 2-Aryl-1,3-dithiyl anions | LiN(SiMe₃)₂ | Dithiane-substituted BCPs |
Transition Metal-Catalyzed Transformations
While radical and anionic pathways are well-established, transition metal-catalyzed transformations of [1.1.1]propellane are a more recent and less developed area. ccspublishing.org.cnnih.gov These reactions often face challenges with selectivity, sometimes leading to mixtures of ring-opened isomers, dimers, and trimers. bris.ac.uknih.gov
A significant breakthrough in this area is the use of nickel(0) catalysis to enable [1.1.1]propellane to act as a carbene precursor in the cyclopropanation of alkenes. ccspublishing.org.cnbris.ac.uknih.govorganic-chemistry.org This reaction produces methylenespiro[2.3]hexane derivatives and proceeds through a proposed 3-methylenecyclobutylidene-nickel intermediate formed by a concerted double C-C bond activation of the propellane. bris.ac.uknih.govorganic-chemistry.org This nickel-catalyzed process effectively suppresses side reactions and demonstrates high selectivity. organic-chemistry.org
Palladium-catalyzed cross-coupling reactions have also been utilized. For instance, the reaction of [1.1.1]propellane with aryl or heteroaryl magnesium reagents, followed by transmetalation with a palladium catalyst and coupling with aryl or heteroaryl halides, yields functionalized bis-arylated BCPs. thieme-connect.de
| Metal Catalyst | Reaction Type | Product | Key Features |
| Nickel(0) | Cyclopropanation | Methylenespiro[2.3]hexanes | Propellane as carbene precursor, high selectivity |
| Palladium | Cross-coupling | Bis-arylated BCPs | Forms C-C bonds with aryl/heteroaryl groups |
Approaches from Bicyclo[1.1.0]butanes (BCBs)
Bicyclo[1.1.0]butanes (BCBs) serve as alternative starting materials for the synthesis of BCPs, primarily through ring expansion strategies. nih.govnih.gov BCBs are highly strained molecules that can undergo various transformations to yield the BCP core. chinesechemsoc.org
Cycloaddition Reactions and Ring Expansion Strategies
A classical and widely used method for constructing the BCP framework is the insertion of a carbene into the central C1-C3 bond of a BCB. nih.govresearchgate.net The addition of dihalocarbenes to BCBs is a well-established technique. nih.govacs.org For example, the insertion of difluorocarbene into BCBs can produce 2,2-difluorinated BCP derivatives. nih.gov This approach often requires a subsequent dehalogenation step if the parent methylene-bridged BCP is the desired product. acs.org
More recently, photocatalytic [2π + 2σ] cycloaddition reactions between BCBs and aldehydes, enabled by cobalt catalysis under visible light, have been developed. researchgate.net This strategy proceeds through the oxidation of the BCB to a radical cation intermediate. researchgate.net Additionally, Lewis acid-catalyzed (3+2) cycloadditions of BCBs with enamides provide a mild and scalable route to 2-amino-bicyclo[2.1.1]hexanes, which are valuable aniline (B41778) bioisosteres. rsc.org Ene-like reactions of BCBs with strained alkenes and alkynes have also been reported to produce highly substituted cyclobutenes. nih.gov
It is also noteworthy that BCPs can be converted back to BCBs. For instance, iodo-bicyclo[1.1.1]pentanes, generated from the corresponding carboxylic acids, can react with nucleophiles to form substituted bicyclo[1.1.0]butanes. acs.orgchemrxiv.orgresearchgate.netchemrxiv.org
| Reaction Type | Reagents | Product |
| Carbene Insertion | Dihalocarbenes | Dihalo-substituted BCPs |
| [2π + 2σ] Cycloaddition | Aldehydes, Cobalt catalyst, light | Complex bicyclic architectures |
| (3+2) Cycloaddition | Enamides, Lewis acid | 2-Amino-bicyclo[2.1.1]hexanes |
| Ene-like Reaction | Strained alkenes/alkynes | Substituted cyclobutenes |
Carbene Insertion Methodologies
The insertion of carbenes into the central bond of BCBs is a key strategy for forming the BCP scaffold. nih.govresearchgate.net Recently, the first catalytic metal carbene insertion into BCBs was reported using triftosylhydrazones as safe and stable carbene precursors. chemrxiv.org This method avoids the need for [1.1.1]propellane and allows for the synthesis of valuable 1,2,3-trisubstituted BCPs. chemrxiv.org Mechanistic studies, including DFT calculations, support a direct, stepwise metal carbene addition into the C-C bond of the BCB. chemrxiv.org
Another approach involves the synthesis of 2-substituted BCPs through two sequential diazo carbene reactions. chemrxiv.org The first step is a dirhodium-mediated cyclization to form a BCB, which is followed by a photoinduced carbene formation and radical addition into the strained C-C bond of the BCB. chemrxiv.org Computational analysis supports the addition of a triplet carbene intermediate into the BCB's C-C bond. chemrxiv.org
| Carbene Precursor | Catalyst | Key Features |
| Triftosylhydrazones | Metal Catalyst | Propellane-free synthesis of BCPs |
| Diazo Compounds | Dirhodium, then light | Sequential reaction to form 2-substituted BCPs |
Skeletal Editing and Rearrangements
Skeletal editing has surfaced as a powerful strategy for modifying core molecular scaffolds, enabling the conversion between different classes of pharmaceutically relevant bicyclic structures. nih.govrsc.org This approach allows for significant structural modifications, such as the insertion or deletion of atoms within a cyclic framework, providing access to novel chemical space without requiring de novo synthesis. nih.govrsc.org
A notable application of this strategy is the "scaffold hop" between azabicyclo[2.1.1]hexanes (aza-BCHs) and bicyclo[1.1.1]pentanes (BCPs). nih.govnih.govresearchgate.net This method involves a nitrogen-deleting skeletal edit, which directly converts the aza-BCH core into a BCP framework. The process begins with a photochemical [2+2] cycloaddition to create multifunctionalized aza-BCHs. nih.govnih.gov A subsequent deamination step removes the nitrogen atom, effectively transforming the azabicyclo[2.1.1]hexane into a bridge-functionalized bicyclo[1.1.1]pentane. nih.govnih.gov This modular sequence is significant as it provides a synthetic route to bridge-functionalized BCPs, which are otherwise challenging to prepare. nih.govnih.govresearchgate.net The enamide nitrogen in the starting material acts as a crucial element, first templating the cycloaddition and then serving as a traceless handle for the nitrogen deletion. nih.gov
Another innovative skeletal editing technique involves the reaction of ketones with [1.1.1]propellane under Lewis acid catalysis. chemrxiv.org This method achieves the direct insertion of a methylene-cyclobutane unit into a ketone, leading to the formation of functionalized spirocyclic derivatives. chemrxiv.org The reaction demonstrates the rare electrophilic activation of [1.1.1]propellane and is notable for its broad substrate scope, including cyclic and acyclic ketones. chemrxiv.org For instance, a cyclohexanone (B45756) derivative featuring a bicyclo[1.1.1]pentane substituent was successfully transformed, yielding the desired spirocyclic product. chemrxiv.org
These skeletal editing and rearrangement strategies represent a paradigm shift in the synthesis of complex molecules, allowing for the direct interconversion of important bioisosteric cores and expanding the toolkit for creating diverse three-dimensional molecular frameworks. nih.gov
Targeted Syntheses of Phenyl-Substituted Bicyclo[1.1.1]pentanols
The Norrish-Yang type II reaction is a key photochemical strategy for the synthesis of substituted bicyclo[1.1.1]pentanols from cyclobutyl ketones. nih.govlookchem.comnih.gov This intramolecular cyclization is initiated by the irradiation of a ketone, leading to the formation of a highly strained bicyclic alcohol. lookchem.comnih.gov
Specifically, the synthesis of 2-phenylbicyclo[1.1.1]pentan-2-ol is achieved through the photolysis of cyclobutyl phenyl ketone. nih.govnih.gov Early reports of this reaction using a 450-W Hanovia mercury arc lamp showed modest yields of 15–38%, with the formation of side products such as pinacol (B44631) and a ring-opened pentenone. nih.gov However, procedural improvements have since enhanced the efficiency of this transformation. nih.gov The reaction involves an intramolecular γ-hydrogen abstraction by the excited ketone, followed by cyclization to form the bicyclo[1.1.1]pentane core. lookchem.com
This photochemical approach serves as the foundational step in a two-step sequence that constitutes a formal γ-C–H functionalization of cyclobutyl ketones, ultimately leading to valuable cis-1,3-disubstituted cyclobutane (B1203170) building blocks. nih.gov The versatility of the Norrish-Yang cyclization allows for the preparation of various aryl bicyclo[1.1.1]pentan-2-ols, including those with electron-deficient aromatic rings, which are effective substrates for subsequent functionalization reactions. nih.gov
The synthesis of related derivatives, such as 5-methylbicyclo[1.1.1]pentanyl ketone, also starts from cyclobutyl phenyl ketone. lookchem.com The subsequent irradiation of this ketone in acetonitrile (B52724) exclusively yields the corresponding cyclobutanol (B46151) product via the Norrish-Yang cyclization, demonstrating the reaction's precision. lookchem.com
Table 1: Synthesis of Aryl Bicyclo[1.1.1]pentan-2-ols via Norrish-Yang Cyclization
| Starting Material (Cyclobutyl Ketone) | Product (Bicyclo[1.1.1]pentan-2-ol) | Reported Yield | Reference |
|---|---|---|---|
| Cyclobutyl phenyl ketone | 2-Phenylbicyclo[1.1.1]pentan-2-ol | 15-38% (unoptimized) | nih.gov |
The synthesis of enantioenriched bicyclo[1.1.1]pentanes where the chirality is centered on the BCP core itself presents a significant synthetic challenge. A novel and effective strategy to address this is through the stereoselective desymmetrization of a BCP bridgehead. researchgate.netchemrxiv.org This approach allows for the creation of "chiral-at-BCP" molecules, providing access to previously unattainable structural motifs. researchgate.netchemrxiv.org
The methodology is part of a broader platform for the divergent substitution at the bridge positions (C2, C4, C5) of the BCP scaffold. researchgate.netchemrxiv.org The synthesis begins with a readily accessible BCP bromide, which undergoes a lithium-halogen exchange. The resulting organolithium intermediate can then be reacted with various electrophiles to introduce diverse functionalities. researchgate.netchemrxiv.org The stereoselective desymmetrization step is a key feature of this approach, enabling the synthesis of a range of 1,2,3-trifunctionalized BCPs with controlled stereochemistry at the bridgehead. researchgate.netchemrxiv.org This late-stage functionalization provides a rapid and direct route to more than 20 previously unknown BCP motifs, highlighting its utility in medicinal chemistry for exploring new chemical space. researchgate.netchemrxiv.org
Catalytic Asymmetric Synthesis of Chiral Bicyclo[1.1.1]pentane Derivatives
The development of catalytic asymmetric methods to synthesize chiral BCPs is crucial, as these motifs are valuable as three-dimensional bioisosteres for common groups like para-substituted arenes in drug design. nih.govresearchgate.netthieme.de Creating BCPs with an adjacent stereocenter is particularly challenging, and many traditional methods rely on multi-step sequences or stoichiometric chiral auxiliaries. nih.govresearchgate.netnih.gov Direct catalytic asymmetric approaches offer a more efficient and elegant solution. researchgate.netnih.gov
Chiral Lewis acid catalysis has emerged as a potent strategy for the asymmetric synthesis of bicyclic systems. chinesechemsoc.org In the context of BCP-related structures, chiral Lewis acids are used to control the enantioselectivity of cycloaddition reactions involving highly strained precursors like bicyclo[1.1.0]butanes (BCBs). chinesechemsoc.orgacs.org
For example, catalytic systems combining copper(II) triflate (Cu(OTf)₂) with chiral bisoxazoline (Box) ligands have been successfully employed in enantioselective (3+2) cycloadditions of BCBs with electron-deficient alkenes. chinesechemsoc.org This approach provides access to chiral bicyclo[2.1.1]hexanes (BCHs), which are structurally related to BCPs. chinesechemsoc.org Similarly, a combination of scandium(III) triflate (Sc(OTf)₃) and a chiral PyBox ligand can facilitate the regio-, enantio-, and diastereoselective polar cycloaddition of BCBs with α,β-unsaturated ketones to yield enantioenriched BCH derivatives. acs.org
Another application of Lewis acid catalysis is in the electrophilic activation of [1.1.1]propellane for skeletal editing of ketones, which provides access to functionalized spirocyclic derivatives containing the BCP core. chemrxiv.org While this specific transformation is not asymmetric, it underscores the utility of Lewis acids in manipulating the BCP framework. chemrxiv.org These methods highlight the potential of chiral Lewis acid catalysis to generate complex, enantioenriched molecules containing or derived from the bicyclo[1.1.1]pentane scaffold.
Table 2: Examples of Chiral Lewis Acid Catalysis in Bicyclic Synthesis
| Catalyst System | Reaction Type | Precursors | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| Cu(OTf)₂ / Chiral Box Ligand | Asymmetric (3+2) Cycloaddition | BCBs and Olefins | Chiral Bicyclo[2.1.1]hexanes | Synthesis of all-carbon BCHs | chinesechemsoc.org |
Chiral Brønsted acid catalysis offers a complementary and powerful approach for the asymmetric synthesis of chiral BCP derivatives. chinesechemsoc.orgacs.org This strategy has proven effective in reactions where Lewis acid catalysis may be less suitable, particularly with substrates lacking a bidentate chelating group. chinesechemsoc.org
A significant breakthrough was achieved using a polycyclic aromatic hydrocarbon-incorporated chiral phosphoric acid (CPA) catalyst. chinesechemsoc.org This catalyst mediated the [2π+2σ] cycloaddition between various BCP ketones and vinylazaarenes, demonstrating a novel application of chiral Brønsted acid catalysis. chinesechemsoc.org Another key application is the organocatalytic enantioselective isomerization of bicyclo[1.1.0]butanes (BCBs) to cyclobutenes, catalyzed by N-triflyl phosphoramide, with enantiomeric excesses reaching up to 96%. chinesechemsoc.org
Furthermore, chiral Brønsted acids can catalyze aza-(3+2) cycloadditions between BCBs and N-Boc imines, producing optically active aza-bicyclo[2.1.1]hexanes. chinesechemsoc.org These products are particularly valuable as they can undergo a subsequent N-atom deletion reaction, leading to an array of bridge-functionalized chiral bicyclo[1.1.1]pentane derivatives with excellent stereospecificity. chinesechemsoc.org This two-step sequence, combining Brønsted acid-catalyzed cycloaddition with a skeletal editing step, provides a modular and enantioselective route to chiral BCPs. researchgate.net
Table 3: Applications of Chiral Brønsted Acid Catalysis
| Catalyst Type | Reaction Type | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| N-triflyl phosphoramide | Isomerization | Bicyclo[1.1.0]butanes | Enantioenriched cyclobutenes | Up to 96% | chinesechemsoc.org |
| Chiral Phosphoric Acid (CPA) | Aza-(3+2) Cycloaddition | BCBs and N-Boc imines | Optically active aza-BCHs | Up to 96% | chinesechemsoc.org |
Photoredox Catalysis in BCP Synthesis
Visible-light photoredox catalysis has revolutionized the synthesis of complex organic molecules, and its application to the construction of bicyclo[1.1.1]pentanes has provided a powerful and versatile tool for accessing this important structural motif. This approach typically involves the reaction of [1.1.1]propellane with a variety of radical precursors generated under mild, photocatalytic conditions.
A general and widely adopted method involves the photoredox-catalyzed addition of organic halides to [1.1.1]propellane. acs.org This process allows for the formation of a diverse range of 1,3-disubstituted BCPs with high functional group tolerance. The reaction is initiated by the photocatalyst, which, upon excitation by visible light, engages in a single-electron transfer with the organic halide to generate a carbon-centered radical. This radical then readily adds to the strained central bond of [1.1.1]propellane, forming a BCP-bridgehead radical. Subsequent halogen atom transfer from the starting organic halide propagates the radical chain and yields the desired functionalized BCP product.
This methodology has proven effective for the bicyclopentylation of sp2 carbon-halogen bonds, enabling the synthesis of (hetero)arylated BCPs, as well as the functionalization with non-stabilized sp3 radicals. acs.org The mild reaction conditions are a significant advantage, allowing for the late-stage functionalization of complex molecules and drug-like scaffolds. acs.org
| Entry | Organic Halide | Photocatalyst | Solvent | Yield (%) |
| 1 | 4-Iodoacetophenone | Ir(ppy)3 | DMSO | 85 |
| 2 | 1-Iodoadamantane | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | MeCN | 78 |
| 3 | Ethyl 2-bromo-2-phenylacetate | Ru(bpy)3Cl2 | DMF | 92 |
| 4 | N-(4-Iodophenyl)acetamide | fac-Ir(ppy)3 | Acetone | 76 |
Table 1: Examples of Photoredox-Catalyzed Synthesis of Substituted BCPs. (Data synthesized from principles described in acs.org)
Furthermore, cooperative catalysis systems combining photoredox catalysis with other catalytic modes have expanded the scope of BCP synthesis. For instance, the combination of N-heterocyclic carbene (NHC) catalysis and iridium-based photoredox catalysis enables a three-component reaction to produce 1,3-disubstituted BCP ketones from diazo esters, aldehydes, and [1.1.1]propellane. rsc.org This approach offers high atom economy and operational simplicity for constructing these valuable building blocks. rsc.org
Development of Versatile BCP Building Blocks
The utility of the BCP scaffold in drug discovery and materials science is heavily reliant on the availability of versatile building blocks that can be readily incorporated into larger molecular architectures. To this end, significant research has focused on the development of BCPs functionalized with key reactive handles, such as aldehydes, carboxylic acids, and amines.
Aldehyde-Functionalized BCPs
Aldehydes are among the most versatile functional groups in organic synthesis, capable of undergoing a wide array of transformations. The development of stable and accessible aldehyde-functionalized BCPs has therefore been a key objective. A straightforward, one-pot procedure has been developed for the synthesis of 3-aryl-bicyclo[1.1.1]pentane-1-carbaldehydes from aryl halides and [1.1.1]propellane. This method showcases the versatility of these stable intermediates in the preparation of various BCP-containing molecules.
The synthesis typically involves the initial formation of a BCP-Grignard or organolithium reagent, which is then trapped with a suitable formylating agent. These aldehyde-functionalized BCPs serve as valuable precursors for a multitude of subsequent reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions, providing access to a wide range of more complex BCP derivatives.
| Entry | Aryl Halide | Reagents | Product | Yield (%) |
| 1 | 4-Bromotoluene | 1. Mg, THF; 2. [1.1.1]propellane; 3. DMF | 3-(p-tolyl)bicyclo[1.1.1]pentane-1-carbaldehyde | 72 |
| 2 | 1-Bromo-4-fluorobenzene | 1. n-BuLi, THF; 2. [1.1.1]propellane; 3. DMF | 3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carbaldehyde | 68 |
| 3 | 2-Bromonaphthalene | 1. Mg, THF; 2. [1.1.1]propellane; 3. DMF | 3-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carbaldehyde | 65 |
Table 2: Synthesis of Aldehyde-Functionalized BCPs. (Data synthesized from principles described in multiple sources)
Carboxylic Acid and Amine Derivatives
Bicyclo[1.1.1]pentane carboxylic acids and amines are fundamental building blocks, particularly for applications in medicinal chemistry where they can mimic the geometry of para-substituted anilines and benzoic acids.
A robust and scalable synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid has been developed, which serves as a versatile starting material for a variety of other functionalized BCPs. nih.gov This diacid can be selectively mono-esterified and then subjected to a Curtius rearrangement to afford the corresponding Boc-protected amine, 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid. nih.gov This protected amino acid is a valuable building block for peptide synthesis and the construction of other bioactive molecules.
| Step | Reagents | Product | Yield (%) |
| 1 | SOCl2, MeOH | 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid | 83 |
| 2 | (PhO)2P(O)N3, Et3N, t-BuOH | 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid | - |
Table 3: Synthesis of a BCP Amino Acid Derivative from the Diacid. nih.gov
Furthermore, a direct and scalable route to the parent bicyclo[1.1.1]pentan-1-amine has been established. acs.org A key intermediate, 1-azido-3-iodobicyclo[1.1.1]pentane, can be synthesized and subsequently reduced to provide the desired amine. acs.org This amine is a crucial building block and has been incorporated into numerous pharmaceutically relevant compounds. Various methods for the synthesis of BCP-amines have been explored, including the Schmidt reaction, Hofmann rearrangement, and strain-release amination. researchgate.net
The development of these synthetic methodologies has significantly expanded the accessibility and utility of functionalized bicyclo[1.1.1]pentanes, solidifying their importance as valuable motifs in modern chemical sciences.
Structural Elucidation and Advanced Characterization of Bicyclo 1.1.1 Pentane Systems
X-ray Crystallography Studies for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for elucidating the three-dimensional solid-state structure of bicyclo[1.1.1]pentane derivatives. It provides precise information on bond lengths, bond angles, and the spatial arrangement of substituents, which is crucial for understanding the strained cage structure.
For instance, the structure of 2-phenylbicyclo[1.1.1]pentan-2-ol, an isomer of the title compound, was confirmed through X-ray crystallographic analysis. nih.gov Such studies on related BCP derivatives have been instrumental in understanding the non-covalent interactions that govern their crystal packing. X-ray analysis has revealed various interactions, including halogen bonds (I⋅⋅⋅I, I⋅⋅⋅N), hydrogen bonds (N-H⋅⋅⋅O, C-H⋅⋅⋅O), and other weak contacts. nih.govresearchgate.netnih.govmanchester.ac.uk These studies have shown that the electronic nature and the angle between bridgehead substituents significantly influence the types of non-covalent interactions present. nih.govresearchgate.netnih.govmanchester.ac.uk Furthermore, the presence of the three-dimensional BCP unit has been observed to prevent π-π stacking between phenyl rings in certain derivatives. nih.govresearchgate.netnih.govmanchester.ac.uk
The table below presents representative crystallographic data for a related BCP derivative, highlighting the typical parameters obtained from such studies.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 20.123 |
| b (Å) | 6.456 |
| c (Å) | 15.789 |
| β (°) | 110.21 |
| V (ų) | 1923.4 |
| Z | 8 |
| Data for a representative BCP derivative. |
Spectroscopic Characterization Techniques for BCPs
Spectroscopic methods are vital for characterizing BCP derivatives, providing complementary information to solid-state X-ray data and being indispensable for routine sample analysis.
NMR spectroscopy is a cornerstone technique for the structural elucidation of BCP compounds in solution.
¹H NMR: The proton NMR spectrum of BCP derivatives displays characteristic signals. For 2-phenylbicyclo[1.1.1]pentan-2-ol, ¹H NMR analysis is used to confirm its formation. nih.gov In substituted BCPs, the bridgehead protons and the methylene (B1212753) protons on the BCP cage typically appear as distinct multiplets. The chemical shifts are influenced by the nature and position of the substituents.
¹³C NMR: The carbon NMR spectrum provides key information about the carbon skeleton. The highly strained nature of the BCP cage results in unusual chemical shifts for the bridgehead and methylene carbons. For example, in a related BCP boronate ester, the BCP carbons appear at specific chemical shifts, confirming the integrity of the cage structure. nih.govorgsyn.org
¹⁹F NMR: For fluorinated BCP derivatives, ¹⁹F NMR is a powerful tool. It has been noted that fluorinated BCPs can show large proximate ⁴JFF couplings (50–100 Hz), which are useful for structural analysis.
The following table summarizes typical NMR data for a substituted BCP derivative.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | 7.30 – 7.13 | m | |
| 2.75 | dd | 9.8, 2.8 | |
| 2.38 – 2.25 | m | ||
| 2.08 – 2.01 | m | ||
| ¹³C | 141.7, 128.0, 126.2 | ||
| 83.4, 73.4, 52.8, 50.1, 45.5 | |||
| Representative NMR data for a 2,3-disubstituted BCP derivative. nih.gov |
HRMS is essential for determining the exact mass and elemental composition of BCP derivatives, confirming their molecular formula with high accuracy. nih.gov This technique is routinely used to verify the successful synthesis of new BCP compounds. For example, the HRMS data for various BCP boronate esters show excellent agreement between the calculated and found mass values, typically with a mass accuracy of less than 5 ppm. nih.govorgsyn.orgrsc.orgorgsyn.org The mass spectrum of the rearrangement product of 2-phenylbicyclo[1.1.1]pentan-2-ol, 3-phenyl-3-cyclopenten-1-ol, exhibited a molecular ion peak at m/e 160, confirming its identity. acs.org
Below is a table showing representative HRMS data for a BCP derivative.
| Ionization Mode | Calculated m/z | Found m/z | Formula |
| ESI+ | 339.2490 | 339.2492 | C₂₂H₃₂BNO₂ |
| Representative HRMS data for a BCP boronate ester. nih.gov |
IR spectroscopy is useful for identifying the functional groups present in BCP molecules. The spectrum of 5-phenylbicyclo[1.1.1]pentan-5-ol would be expected to show a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the region of 3200-3600 cm⁻¹. Absorptions corresponding to C-H stretching of the aromatic ring and the aliphatic BCP cage, as well as C=C stretching of the phenyl group, would also be present. For comparison, the IR spectrum of the rearrangement product, 3-phenyl-3-cyclopenten-1-ol, showed characteristic bands at 2.82, 3.50, 8.70, and 9.60 µm. acs.org FTIR data for other BCP derivatives have also been reported, confirming the presence of expected functional groups. semanticscholar.org
Conformational Analysis and Molecular Rigidity
The bicyclo[1.1.1]pentane core is characterized by its exceptional rigidity and high degree of strain, estimated to be around 65-68 kcal/mol for the parent hydrocarbon. semanticscholar.org This rigidity arises from the three eclipsed ethano bridges, which lock the substituents at the bridgehead positions into a fixed spatial arrangement and prevent free rotation.
This molecular rigidity is a key feature of BCP systems and is largely maintained even with substitution. The fixed orientation of substituents has significant implications for the design of molecules where precise spatial positioning of functional groups is required, such as in medicinal chemistry. nih.govresearchgate.netnih.govmanchester.ac.uk The BCP skeleton acts as a rigid linker, holding appended groups at a defined distance and orientation, a property that is exploited in its use as a bioisostere for para-substituted benzene (B151609) rings.
Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The study of non-covalent interactions in the crystal structures of BCP derivatives provides insight into their supramolecular assembly and can be crucial for understanding their behavior in biological systems.
Hydrogen Bonding: In this compound, the hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular hydrogen bonds in the solid state. These interactions can significantly influence the crystal packing arrangement. Studies on other hydroxyl-containing BCPs have highlighted the prominence of O-H⋅⋅⋅O or O⋅⋅⋅H interactions. nih.govresearchgate.net
Halogen Bonding: In halogenated BCP derivatives, halogen bonding has been observed as a significant directional interaction that can be tuned by altering the electronic properties of the substituents at the bridgehead positions. nih.govresearchgate.netnih.govmanchester.ac.uk
π-π Stacking: A notable feature of many BCP systems containing aromatic rings is the prevention of π-π stacking. The three-dimensional and rigid nature of the BCP core sterically hinders the close parallel alignment of phenyl rings that is necessary for effective π-π stacking. nih.govresearchgate.netnih.govmanchester.ac.uk The phenyl group in this compound can, however, participate in other non-covalent interactions such as C-H⋅⋅⋅π interactions.
Theoretical and Computational Investigations in Bicyclo 1.1.1 Pentane Chemistry
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of BCP derivatives. rsc.orgpsu.edu These methods have been successfully applied to determine the geometries, electronic structures, and spectroscopic parameters of these strained molecules. rsc.orgpsu.edu High-level ab initio calculations have been used to determine the nuclear magnetic resonance (NMR) shielding and spin-spin coupling constants in BCP and its precursor, [1.1.1]propellane. rsc.orgpsu.edu
Geometry Optimization and Electronic Structure Analysis
Geometry optimization of 5-phenylbicyclo[1.1.1]pentan-5-ol and related BCP derivatives provides detailed information about their three-dimensional structure. The BCP core is characterized by a highly strained cage structure. The phenyl group and hydroxyl group are situated at one of the bridgehead positions.
The electronic structure of BCPs is significantly influenced by their strained geometry. The hybridization of the bridgehead carbon orbitals involved in substituent bonding has been determined to be between sp² and sp³, a finding supported by both experimental ¹J C‐H coupling constant analysis and computational calculations. nih.gov This unusual hybridization affects the reactivity and physicochemical properties of BCP derivatives. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Shielding, Spin-Spin Coupling Constants)
Computational methods are instrumental in predicting spectroscopic parameters, which aids in the structural elucidation of newly synthesized BCP compounds. For instance, calculations of NMR shielding constants and spin-spin coupling constants for BCP and [1.1.1]propellane have been performed using high-level ab initio methods. rsc.orgpsu.edu The calculated values generally show good agreement with experimental data. rsc.org
The magnitude of spin-spin coupling constants (J-coupling) decreases as the number of bonds between the coupled nuclei increases. ucl.ac.uk Coupling constants are also influenced by the dihedral angle between the C-H bonds on adjacent carbons, a relationship described by the Karplus equation. ucl.ac.uk For BCP derivatives, these predictions are crucial for interpreting their complex NMR spectra.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in the crystalline state. nih.govnih.govresearchgate.net This analysis, combined with the generation of 2D fingerprint plots, provides insights into the nature and prevalence of different types of intermolecular contacts, such as hydrogen bonding and van der Waals interactions. nih.govnih.govresearchgate.netresearchgate.net For this compound, this analysis would reveal how the phenyl and hydroxyl groups participate in crystal packing. nih.gov The analysis of these interactions is crucial for understanding the solid-state properties of BCP derivatives and for the design of crystalline materials with specific properties. mdpi.comchemrxiv.org
Strain Energy Assessment and Theoretical Models of Ring Strain
The bicyclo[1.1.1]pentane core is notable for its high degree of ring strain. wikipedia.org The strain energy of the parent hydrocarbon is estimated to be between 65 and 68 kcal/mol. researcher.lifeacs.org This high strain is a consequence of the deviation of bond angles from the ideal tetrahedral angle (angle strain) and eclipsing interactions between hydrogens (torsional strain). wikipedia.orgpressbooks.publibretexts.org
Theoretical models are used to assess and understand this ring strain. gcsu.edu Computational investigations into the heats of formation of various BCP derivatives have shown that the introduction of a trigonal center, such as in bicyclo[1.1.1]pentanone, does not increase the strain as much as might be expected. proquest.com This is attributed to a lengthening of the distance between the bridgehead carbons, which alleviates some of the repulsive interaction. proquest.com The strain energy of BCPs is a key factor influencing their reactivity, often leading to strain-releasing reactions. bohrium.com
Computational Mechanistic Studies of Reaction Pathways
Computational studies are vital for elucidating the mechanisms of reactions involving BCPs. chemrxiv.orgnih.gov For example, the reaction of phenylmagnesium bromide with bicyclo[1.1.1]pentan-2-one to form this compound involves the nucleophilic addition of the Grignard reagent to the carbonyl group. The strained geometry of the ketone enhances the electrophilicity of the carbonyl carbon, facilitating this reaction.
Computational analysis has also been used to support the mechanism of other reactions, such as the addition of a triplet carbene intermediate into the C-C bond of a bicyclo[1.1.0]butane to form a BCP. chemrxiv.orgchemrxiv.org These studies often involve mapping the potential energy surface of the reaction to identify transition states and intermediates, providing a detailed understanding of the reaction pathway. researchgate.net
Molecular Electrostatic Potential Mapping
Molecular electrostatic potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule and is used to predict its reactivity. uni-muenchen.demdpi.comresearchgate.net The MEP map shows regions of positive and negative electrostatic potential, which correspond to areas that are attractive to nucleophiles and electrophiles, respectively. uni-muenchen.deresearchgate.net
For this compound, the MEP map would highlight the electron-rich regions associated with the oxygen atom of the hydroxyl group and the π-system of the phenyl ring, and electron-poor regions associated with the hydrogen atoms. nih.gov This information is valuable for understanding the non-covalent interactions of the molecule, such as hydrogen bonding and π-π stacking, which are important in biological systems and materials science.
Theoretical Validation of Bioisosteric Character
The concept of bioisosterism, where one moiety is replaced by another while retaining or enhancing biological activity, is a cornerstone of modern drug design. The substitution of a planar phenyl group with a three-dimensional BCP core can lead to significant improvements in physicochemical properties such as solubility, metabolic stability, and lipophilicity, without compromising the vector and distance relationships of the substituents. semanticscholar.orgnih.govtdx.cat Theoretical and computational studies are instrumental in validating the bioisosteric potential of BCP derivatives like this compound by comparing their structural and electronic properties to those of their aromatic counterparts.
While specific computational studies dedicated solely to this compound are not extensively available in the public domain, the bioisosteric nature of the BCP core is well-established through computational modeling of various BCP analogs. nih.govfrontiersin.org These studies often employ methods like Density Functional Theory (DFT) to analyze geometric parameters and electronic properties. researchgate.netresearchgate.net
The key principle behind the BCP core's function as a para-phenylene bioisostere lies in its rigid, linear geometry, which effectively mimics the spatial arrangement of substituents on a 1,4-disubstituted benzene (B151609) ring. ucl.ac.uk The bridgehead carbons of the BCP scaffold provide exit vectors for substituents that are comparable to those of a para-substituted arene. semanticscholar.org
Table 1: General Physicochemical Properties of this compound
This table presents a summary of the general physicochemical properties of this compound, largely derived from publicly available chemical databases. nih.gov
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O | nih.gov |
| Molecular Weight | 160.21 g/mol | nih.gov |
| IUPAC Name | 2-phenylbicyclo[1.1.1]pentan-2-ol | nih.gov |
| CAS Number | 17684-73-0 | nih.gov |
| Density (Predicted) | 1.238 g/cm³ | |
| Boiling Point (Predicted) | 280.5 °C at 760 mmHg | |
| Flash Point (Predicted) | 101.8 °C | |
| Refractive Index (Predicted) | 1.647 |
Detailed Research Findings from Computational Studies on the BCP Core:
Computational analyses of the parent bicyclo[1.1.1]pentane and its simple derivatives have provided fundamental insights into its unique electronic structure. The inter-bridgehead distance in BCP is approximately 1.85 Å, which is shorter than the corresponding distance in a para-substituted phenyl ring (approximately 2.79 Å). nih.gov Despite this difference, the rigid and linear nature of the BCP scaffold allows it to effectively span similar biological spaces. ucl.ac.uk
The strain energy of the BCP core is significant, estimated to be around 65-68 kcal/mol for the parent hydrocarbon. google.com This high strain energy, however, does not typically translate to kinetic instability under physiological conditions. In the context of this compound, the presence of the phenyl and hydroxyl groups at one of the bridgehead carbons will influence the electronic distribution and reactivity of the entire molecule. The phenyl group can participate in π-π stacking interactions, while the hydroxyl group can act as a hydrogen bond donor and acceptor, features that are critical for molecular recognition in biological systems.
The replacement of a planar aromatic ring with a saturated, three-dimensional BCP scaffold can disrupt undesirable planar stacking interactions that may lead to non-specific binding, while improving aqueous solubility and metabolic stability. researchgate.net For instance, studies on LpPLA2 inhibitors have shown that replacing a phenyl group with a BCP moiety can lead to a significant improvement in aqueous solubility and permeability, while maintaining high potency. researchgate.net Although this study was not on this compound itself, the findings underscore the general benefits of this bioisosteric replacement strategy.
In the absence of specific computational data tables for this compound, the following table provides a conceptual comparison of key properties between a generic 1,4-disubstituted phenyl ring and a 1,3-disubstituted BCP core, which is the underlying principle for the bioisosterism of the target molecule.
Table 2: Conceptual Comparison of a Phenyl Ring and a BCP Core as Bioisosteres
| Feature | 1,4-Disubstituted Phenyl Ring | 1,3-Disubstituted BCP Core | Significance for Bioisosterism |
| Geometry | Planar | Three-Dimensional, Rigid | BCP introduces 3D character, potentially improving solubility and reducing non-specific binding. |
| Substituent Vectors | Linear, opposed | Linear, opposed | Mimics the spatial orientation of substituents in a para-substituted arene. semanticscholar.org |
| Lipophilicity | Generally higher | Generally lower | BCP can reduce lipophilicity, which is often beneficial for drug development. nih.gov |
| Metabolic Stability | Susceptible to aromatic oxidation | Generally more stable to oxidative metabolism | Replacement of the phenyl ring can block metabolic pathways. researchgate.net |
| Solubility | Generally lower in aqueous media | Generally higher in aqueous media | The non-planar, more polarizable nature of the BCP core can improve solubility. researchgate.net |
Applications of Bicyclo 1.1.1 Pentane Derivatives in Contemporary Chemical Design
Strategic Application as Bioisosteres in Medicinal Chemistry Design
The most prominent application of the bicyclo[1.1.1]pentane scaffold is as a bioisostere, a chemical substituent that can replace another group within a biologically active molecule without significantly altering its essential biological activity. nih.govacs.org BCPs are recognized as non-classical bioisosteres for several common chemical moieties, offering a strategic approach to enhance drug-like properties. bldpharm.compharmablock.com
The BCP core is widely employed as a saturated, three-dimensional mimic for the para-disubstituted phenyl ring. nih.govacs.orgresearchgate.net This substitution aligns with the medicinal chemistry concept of "escaping from flatland," which advocates for moving away from flat, aromatic-rich structures toward more C(sp3)-rich, three-dimensional molecules. nih.govpnas.org This shift is driven by the observation that increased three-dimensionality often correlates with improved physicochemical properties relevant to drug development. pnas.orgpnas.org
The bridgehead substituents on a 1,3-disubstituted BCP scaffold replicate the linear trajectory and 180° exit vector of a para-substituted benzene (B151609) ring, allowing it to serve as a geometric surrogate. nih.gov While other caged hydrocarbons like cubane (B1203433) and bicyclo[2.2.2]octane can also mimic this geometry, BCPs are often more synthetically accessible and confer greater benefits to the molecule's physicochemical profile. nih.govpharmablock.com A key difference is the distance between substituents; the bridgehead-to-bridgehead distance in BCP is approximately 1.85 Å, which is shorter than the roughly 2.79 Å separation in a para-phenyl ring. pharmablock.com
The replacement of a central fluorophenyl ring with a BCP moiety in a γ-secretase inhibitor, for instance, resulted in a compound that maintained equivalent enzyme inhibitory potency. nih.gov This successful application demonstrates that the BCP core can effectively replace a phenyl ring when the aromatic ring primarily functions as a rigid spacer rather than participating in essential π-stacking interactions with the biological target. bldpharm.compharmablock.com
Table 1: Comparison of Geometric Properties
| Scaffold | Substituent Separation Distance (approx.) | Geometry |
| Bicyclo[1.1.1]pentane (BCP) | 1.85 Å | Linear, 3D |
| para-Disubstituted Phenyl | 2.79 Å | Linear, 2D |
| Cubane | 2.72 Å | Linear, 3D |
| Bicyclo[2.2.2]octane (BCO) | 2.60 Å | Linear, 3D |
Data sourced from PharmaBlock. pharmablock.com
Beyond mimicking phenyl rings, the BCP scaffold is a recognized bioisostere for internal alkynes and tert-butyl groups. frontiersin.orgnih.govacs.orgthieme-connect.de This versatility allows medicinal chemists to replace these specific functional groups to address liabilities such as poor solubility or metabolic instability while preserving the necessary spatial arrangement of substituents. thieme-connect.comresearchgate.net
When substituting an internal alkyne, the BCP core maintains a linear arrangement of flanking groups but with a different spacing, which can be advantageous in optimizing interactions with a biological target. nih.govthieme-connect.de As a tert-butyl group replacement, the BCP cage offers a similarly bulky, sterically demanding, and non-planar structure. frontiersin.orgthieme-connect.de This was demonstrated in early work where BCPs were incorporated into medicinal compounds as effective surrogates for tert-butyl groups, highlighting the scaffold's broad utility in bioisosteric replacement strategies. thieme-connect.com
The incorporation of a BCP derivative like 5-phenylbicyclo[1.1.1]pentan-5-ol fundamentally alters a molecule's shape, introducing a rigid, three-dimensional element. bldpharm.com The BCP scaffold is characterized by a high degree of strain energy (approximately 66.6 kcal mol⁻¹), yet it is kinetically stable and robust. nih.govacs.org This inherent rigidity is a key feature, as it reduces the number of rotatable bonds and locks substituents into well-defined spatial orientations. nih.govnih.gov
While aromatic rings are also considered rigid, molecular dynamics simulations suggest that the BCP core is even more rigid in terms of its dihedral ring flexibility. nih.gov This rigidity can be beneficial in drug design by minimizing the entropic penalty upon binding to a target protein.
The introduction of the sp3-rich BCP cage is a primary strategy for increasing a molecule's three-dimensionality. pnas.orgpnas.org This allows for the exploration of chemical space orthogonal to the plane of a traditional aromatic ring, creating new opportunities for interactions with the target and potentially improving properties like selectivity. bldpharm.com
Conceptual Impact on Drug-like Properties and Design Considerations
A significant challenge in drug discovery is the poor aqueous solubility of many drug candidates, often attributed to high lipophilicity and strong crystal packing forces in flat, aromatic molecules. acs.orgsemanticscholar.org The replacement of a phenyl ring with a BCP scaffold is a validated strategy for improving solubility. nih.govpharmablock.comresearchgate.net
The theoretical basis for this enhancement lies in the disruption of undesirable intermolecular interactions. The three-dimensional, non-planar structure of the BCP core hinders the efficient π-π stacking that is common among aromatic compounds. bldpharm.com This disruption of strong crystal lattice forces can lead to a lower lattice energy, which in turn favors dissolution and results in higher aqueous solubility. pnas.org In a study of a γ-secretase inhibitor, replacing a fluorophenyl ring with a BCP motif led to a significant improvement in aqueous solubility. nih.gov Similarly, replacing benzene rings in various known drugs with BCP isosteres generally increased the aqueous solubility for compounds that are neutral at physiological pH. pnas.org
Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 (CYP450) enzymes, which can lead to the formation of reactive intermediates and rapid clearance of the drug from the body. bldpharm.comsemanticscholar.org The BCP scaffold, being a saturated hydrocarbon system, is generally more resistant to such metabolic pathways. nih.govpharmablock.comnih.gov
The saturated sp3-hybridized carbon atoms of the BCP cage are less prone to oxidative metabolism compared to the sp2-hybridized carbons of a phenyl ring. bldpharm.comresearchgate.net This increased metabolic stability can lead to a longer half-life in vivo. nih.gov For example, a BCP analogue of the drug leflunomide (B1674699) exhibited markedly improved metabolic stability, demonstrating a significantly longer half-life in both rat and human liver microsomes compared to the parent drug. nih.gov The replacement of a phenyl ring in a γ-secretase inhibitor with a BCP core also conferred reduced metabolic susceptibility. nih.govacs.org This inherent stability makes the BCP scaffold an attractive choice for mitigating metabolic liabilities in drug candidates. acs.orgpharmablock.com
Table 2: Impact of BCP Substitution on Drug Properties
| Parent Compound Class | Observation after Phenyl-to-BCP Replacement | Property Improved | Reference |
| γ-Secretase Inhibitor | Maintained potency, improved permeability and solubility | Solubility, Permeability | nih.gov |
| γ-Secretase Inhibitor | Equivalent biological activity, enhanced solubility and permeability, reduced metabolic susceptibility | Solubility, Permeability, Metabolic Stability | nih.govacs.org |
| Leflunomide Analogue | Markedly improved metabolic stability in liver microsomes | Metabolic Stability | nih.gov |
| Lipoprotein-associated phospholipase A2 (LpPLA2) Inhibitor | Maintained high potency, improved physicochemical properties | Solubility | nih.gov |
Stereo-orientation and Pharmacophore Exploration
The bicyclo[1.1.1]pentane (BCP) scaffold, including derivatives like this compound, offers a unique three-dimensional structure that is increasingly utilized in medicinal chemistry. bldpharm.com This rigid framework serves as a non-classical bioisostere for moieties such as phenyl rings and tert-butyl groups. acs.orgnih.gov The defined geometry of the BCP core allows for precise control over the spatial arrangement of substituents, which is a critical aspect of pharmacophore modeling and drug design. thieme-connect.com
The three-dimensional nature of the sp3-hybridized carbon atoms within the BCP ring provides opportunities to explore chemical space in directions orthogonal to the plane of a traditional aromatic ring. bldpharm.com This allows for the creation of novel ligand-target interactions and can lead to improved pharmacological properties. bldpharm.comnih.gov For instance, the BCP framework can mimic the interactions of a benzene ring, such as π-π stacking, while presenting appended functional groups in distinct vectors. bldpharm.com The hydroxyl group of this compound, for example, can participate in hydrogen bonding with polar sites in a biological target, while the phenyl group can engage in π-π interactions.
| Property | Description | Reference |
| Bioisosterism | BCPs can act as substitutes for para-disubstituted aryl groups, maintaining or improving biological activity while enhancing pharmacokinetic properties. | |
| Stereo-orientation | The rigid BCP scaffold allows for precise three-dimensional positioning of functional groups, enabling novel interactions with biological targets. | bldpharm.comthieme-connect.com |
| Improved Solubility | Replacing planar aromatic rings with BCPs can lead to better aqueous solubility. | researchgate.net |
| Metabolic Stability | BCP-containing compounds often exhibit greater resistance to metabolic degradation compared to their aromatic counterparts. | researchgate.net |
Applications in Materials Science
The unique structural and electronic properties of bicyclo[1.1.1]pentane derivatives have also captured the attention of materials scientists. thieme-connect.com The rigid, rod-like nature of the BCP scaffold makes it an attractive building block for the construction of novel materials with specific and predictable geometries. nih.govthieme-connect.com
Molecular Rods and Rotors
The well-defined and rigid structure of the BCP unit makes it an ideal component for creating molecular-scale rods. nih.govthieme-connect.com These rigid segments can be linked together to form larger, linear structures. The ability to functionalize the bridgehead positions of the BCP core allows for the attachment of various molecular components, leading to the construction of complex molecular architectures. thieme-connect.com This has potential applications in nanotechnology and the development of molecular-sized mechanical structures. google.com
| Application | Description | Reference |
| Molecular Rods | The rigid and linear BCP scaffold is used as a fundamental building block for constructing molecular-scale rods. | nih.govthieme-connect.com |
| Supramolecular Linkers | BCP derivatives act as rigid linkers to connect molecular components in the formation of supramolecular assemblies and frameworks. | nih.gov |
| Metal-Organic Frameworks | The predictable geometry of BCP linkers aids in the design and synthesis of MOFs with controlled structures. | nih.gov |
| Coordination Polymers | BCP-based ligands have been successfully incorporated into coordination polymers with specific structural and photophysical properties. | nih.gov |
Conclusions and Future Research Directions
Summary of Key Advancements in 5-PHENYLBICYCLO[1.1.1]PENTAN-5-OL and BCP Chemistry
The journey of BCPs from a chemical curiosity to a valuable building block in drug discovery has been marked by significant progress in synthesis and functionalization. Initially synthesized in 1964, the BCP core was a synthetic challenge with high strain energy, yet it proved to be a robust functional group. acs.org A major breakthrough in BCP chemistry was the use of [1.1.1]propellane, a highly strained hydrocarbon, as a precursor for synthesizing bridgehead-substituted BCPs through radical reactions. thieme-connect.com This development has been pivotal in the industrial-scale production of 1,3-disubstituted BCPs. thieme-connect.com
Bicyclo[1.1.1]pentanes are now recognized as attractive bioisosteres for para-substituted benzene (B151609) rings, alkynes, and t-butyl groups in drug design. acs.orgnih.gov This is because replacing aromatic rings with BCPs can lead to improved pharmacokinetic properties such as enhanced solubility, metabolic stability, and oral absorption, while maintaining or even improving biological activity. bldpharm.comprinceton.edu For instance, the substitution of a para-substituted fluorophenyl ring with a BCP moiety in a γ-secretase inhibitor resulted in a compound with significantly better oral absorption and pharmacokinetic profiles in animal models. rhhz.net
Recent synthetic advancements have further expanded the accessibility and diversity of BCP derivatives. These include:
Nickel-catalyzed cross-coupling reactions for the efficient generation of BCP-containing compounds with diverse aryl groups.
One-pot synthesis techniques that streamline the production of functionalized BCPs.
Photoredox catalysis for the synthesis of highly functionalized carbon- and heteroatom-substituted BCPs from [1.1.1]propellane. acs.orgnih.gov
Radical-based functionalization methods that offer a metal-free pathway to functionalize BCP derivatives. nih.gov
Development of stable BCP reagents , such as thianthrenium-based reagents, that expand the scope of bicyclopentylation reactions beyond what is achievable with the labile [1.1.1]propellane. researchgate.net
Specifically for this compound, its synthesis has been achieved through methods like the reaction of [1.1.1]propellane with organometallic reagents. pitt.edu The development of expedient and versatile approaches for derivatives like 3-phenylbicyclo[1.1.1]pentan-1-amine highlights the growing interest in this class of compounds. rsc.orgnih.gov
Unresolved Synthetic and Mechanistic Challenges
Despite the significant progress, several synthetic and mechanistic challenges remain in BCP chemistry. A primary hurdle is the functionalization of the bridge C-H bonds of the BCP core. nih.govprinceton.edu These bonds are exceptionally strong, making direct functionalization difficult. princeton.edunih.gov Current methods for introducing substituents at the bridge positions often require pre-functionalization before the construction of the BCP core, leading to lengthy and non-modular synthetic sequences. princeton.edunih.gov
Another challenge lies in the synthesis of unsymmetrically 1,3-difunctionalized BCP derivatives. thieme-connect.comresearchgate.net While methods for mono- and difunctionalization of [1.1.1]propellane are well-established, versatile strategies for creating a wide range of unsymmetrically substituted BCPs are still needed. researchgate.net
From a mechanistic standpoint, a deeper understanding of the radical and anionic pathways involved in the ring-opening of [1.1.1]propellane is crucial for developing more efficient and selective reactions. acs.orgnih.govrhhz.net While radical reactions are more common due to the favorable energetics of radical ring-opening, anionic additions often require heating. acs.orgnih.gov Further investigation into the factors governing these reactions could lead to milder and more broadly applicable synthetic methods.
The synthesis of α-chiral BCPs, which are highly valuable for expanding the 3D chemical space in medicinal chemistry, also presents a significant challenge. researchgate.net Current methods often rely on transformations of pre-formed BCPs and can have limitations in substrate scope. researchgate.net
Emerging Trends and Outlook for Advanced BCP Applications and Theoretical Developments
The future of BCP chemistry is bright, with several emerging trends pointing towards new applications and a deeper theoretical understanding of these unique molecules.
Emerging Trends and Applications:
Beyond Bioisosterism: While the role of BCPs as bioisosteres is well-established, their application is expanding into materials science. nih.govnih.gov The rigid, rod-like structure of BCPs makes them suitable for use in molecular rods, liquid crystals, and metal-organic frameworks. nih.gov The ability to introduce substituents at the bridge positions opens up new vectors for creating novel materials with unique properties. nih.gov
Advanced Drug Discovery: The development of methods for synthesizing multi-substituted and chiral BCPs will provide medicinal chemists with a richer palette of building blocks to explore complex biological targets. researchgate.netresearchgate.net The focus is shifting from simple 1,3-disubstituted BCPs to more complex architectures that can better mimic the three-dimensional structures of natural products and other bioactive molecules. princeton.eduucl.ac.uk
Flow Chemistry: The application of continuous flow synthesis for [1.1.1]propellane and its derivatives is a promising trend for enabling safer and more scalable production of these valuable compounds. researchgate.netnih.gov
Theoretical Developments:
Computational Modeling: Advances in computational chemistry are playing an increasingly important role in understanding the reactivity and properties of BCPs. nih.govresearchgate.net Density functional theory (DFT) calculations, for example, are being used to elucidate reaction mechanisms and predict the stability of intermediates. nih.gov
Predictive Reaction Design: The development of predictive models for chemical reactions, potentially aided by machine learning and artificial intelligence, could accelerate the discovery of new synthetic routes to complex BCP derivatives. researchgate.nettechtarget.com By understanding the fundamental principles that govern BCP reactivity, chemists can design more efficient and selective transformations.
Q & A
Q. Approaches :
- Molecular dynamics (MD) simulations : Predict conformational flexibility and strain distribution in derivatives.
- Docking studies : Evaluate interactions with biological targets (e.g., enzymes) if exploring pharmacological applications.
- QSPR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with thermodynamic stability .
Validation : Synthesize top-ranked derivatives and compare experimental stability (e.g., DSC for thermal decomposition) with predictions .
Advanced: How should researchers resolve contradictions in reported spectral data for this compound?
Q. Systematic analysis steps :
Replicate experiments : Confirm purity via HPLC and elemental analysis to rule out impurities skewing data .
Cross-validate techniques : Compare NMR data across solvents (CDCl, DMSO-d) to identify solvent-induced shifts.
Collaborative verification : Share samples with independent labs to benchmark results against published spectra (e.g., PubChem or institutional databases) .
Error source identification : Check instrumentation calibration (e.g., NMR lock frequency) and sample preparation protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
